Cas no 7774-82-5 (2-Tridecenal)

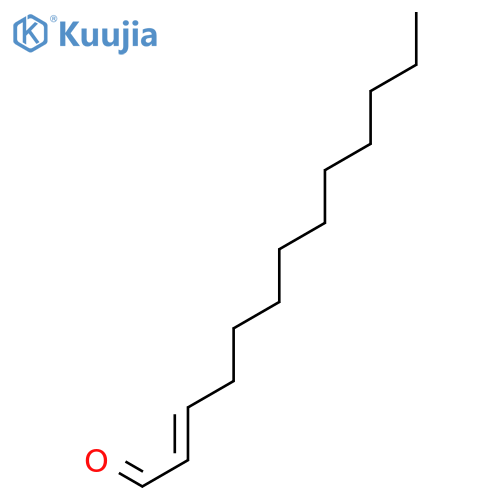

2-Tridecenal structure

商品名:2-Tridecenal

CAS番号:7774-82-5

MF:C13H24O

メガワット:196.329064369202

CID:566692

2-Tridecenal 化学的及び物理的性質

名前と識別子

-

- 2-Tridecenal

- Tridec-2-enal

- (E)-tridec-2-enal

- trans-2-tridecen-1-al

-

計算された属性

- せいみつぶんしりょう: 196.18282

じっけんとくせい

- 密度みつど: 0.85 g/mL at 25 °C(lit.)

- ふってん: 115-118 °C10 mm Hg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.459(lit.)

- PSA: 17.07

- FEMA: 3082 | 2-TRIDECENAL

2-Tridecenal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-100G-K |

2-Tridecenal |

7774-82-5 | predominantly | 100G |

1721.13 | 2021-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-25g |

2-Tridecenal |

7774-82-5 | 95% | 25g |

¥996.00 | 2022-09-28 | |

| A2B Chem LLC | AB79829-5g |

trans-2-tridecen-1-al |

7774-82-5 | 95% | 5g |

$55.00 | 2024-04-19 | |

| A2B Chem LLC | AB79829-25g |

trans-2-tridecen-1-al |

7774-82-5 | 95% | 25g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003VDH-1g |

trans-2-tridecen-1-al |

7774-82-5 | 95%;RG | 1g |

$33.00 | 2024-04-21 | |

| Aaron | AR003VLT-100g |

trans-2-tridecen-1-al |

7774-82-5 | 95% | 100g |

$266.00 | 2023-12-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922350-100g |

2-Tridecenal |

7774-82-5 | 95% | 100g |

¥1,548.90 | 2022-01-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W308218-1KG-K |

2-Tridecenal |

7774-82-5 | predominantly | 1KG |

10838.89 | 2021-05-17 | |

| Aaron | AR003VLT-5g |

TRANS-2-TRIDECEN-1-AL |

7774-82-5 | 95% | 5g |

$41.00 | 2025-02-12 | |

| 1PlusChem | 1P003VDH-100g |

trans-2-tridecen-1-al |

7774-82-5 | 95% | 100g |

$278.00 | 2024-04-21 |

2-Tridecenal 関連文献

-

Lian-Fang Yu,Xiao-Ru Li,Shao-Yin Liu,Guang-Wei Xu,Yi-Zeng Liang Anal. Methods 2009 1 45

-

Zhuomin Zhang,Li Zhu,Yunjian Ma,Yichun Huang,Gongke Li Analyst 2013 138 1156

-

K. U. Künnemann,L. Schurm,D. Lange,T. Seidensticker,S. Tilloy,E. Monflier,D. Vogt,J. M. Dreimann Green Chem. 2020 22 3809

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量